molecular formula C32H30Cl2F2N4O8 B12769055 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate CAS No. 93835-23-5

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate

Cat. No.: B12769055
CAS No.: 93835-23-5
M. Wt: 707.5 g/mol
InChI Key: HSYYNCZCSZGWHD-UHFFFAOYSA-L
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Description

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo-pyridine core and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate typically involves multi-step organic reactions. The process may start with the preparation of the imidazo-pyridine core, followed by the introduction of the hexamethylene bridge and the fluorophenyl groups. Common reagents used in these reactions include halogenated compounds, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, bases, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo-pyridine core may bind to active sites, while the fluorophenyl groups enhance binding affinity and specificity. Pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-ethyl-2-phenyl-, diperchlorate): Similar structure but with ethyl groups instead of fluorophenyl groups.

    1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-chlorophenyl)-, diperchlorate): Contains chlorophenyl groups instead of fluorophenyl groups.

Uniqueness

The presence of fluorophenyl groups in 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-fluorophenyl)-, diperchlorate enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93835-23-5

Molecular Formula

C32H30Cl2F2N4O8

Molecular Weight

707.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[6-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate

InChI

InChI=1S/C32H30F2N4.2ClHO4/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;2*2-1(3,4)5/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

HSYYNCZCSZGWHD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)F)C6=CC=C(C=C6)F.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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